Rhodium carbonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

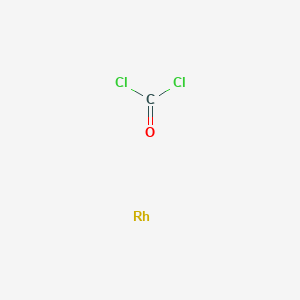

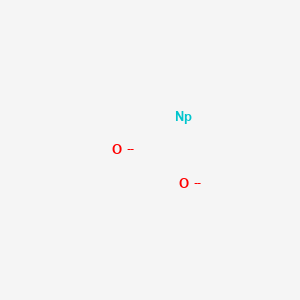

Rhodium carbonyl chloride is an organorhodium compound with the formula Rh2Cl2(CO)4 . It is a red-brown volatile solid that is soluble in nonpolar organic solvents . It is a precursor to other rhodium carbonyl complexes, some of which are useful in homogeneous catalysis .

Synthesis Analysis

This compound is typically prepared by treating hydrated rhodium trichloride with flowing carbon monoxide . The idealized redox equation for this synthesis is:

Scientific Research Applications

Electrochemical Behavior of Rhodium(III) in Ionic Liquid : Investigates the electrochemical behavior of rhodium(III) chloride in 1-butyl-3-methylimidazolium chloride, including the reduction of Rh(III) to metallic rhodium and its electrowinning from the medium, indicating potential applications in electrochemistry and metal recovery (Jayakumar, Venkatesan, & Srinivasan, 2008).

Structure of Adsorbed Organometallic Rhodium : This study determined the structure of a rhodium carbonyl chloride molecule adsorbed on the TiO2(110) surface, providing insights into the adsorption properties of rhodium complexes on surfaces, relevant for surface science and catalysis (Bennett et al., 2007).

Rhodium-Catalyzed Carbonyl Allylations : Describes how rhodium complexes, including rhodium chloride, function as catalysts for carbonyl allylations, a process important in organic synthesis (Masuyama, Kaneko, & Kurusu, 2004).

Cationic Carbonyl Complexes of Rhodium(I) and Rhodium(III) : Discusses the synthesis and characterization of cationic carbonyl complexes of rhodium(I) and rhodium(III), contributing to the understanding of rhodium chemistry and its potential applications in catalysis (von Ahsen et al., 2003).

Oxidation of the [Rh(CO)2Cl2] Anion in Aqueous Solution : Explores the oxidation mechanism of rhodium(I) carbonyl chloride, providing valuable information for reactions involving rhodium compounds in aqueous environments (Varshavsky, Cherkasova, & Buzina, 1974).

Dirhodium(II) Dicarboxylato Complexes : Studies the formation of binuclear rhodium(II) complexes from rhodium(I) carbonyl chloride, which are of interest for their potential catalytic properties and coordination chemistry (Varshavsky et al., 2003).

Mechanism of Action

Rh2Cl2(CO)4\text{Rh}_2\text{Cl}_2(\text{CO})_4Rh2Cl2(CO)4

. It is a red-brown volatile solid that is soluble in nonpolar organic solvents .Target of Action

Rhodium carbonyl chloride is a precursor to other rhodium carbonyl complexes, some of which are useful in homogeneous catalysis . It primarily targets the formation of these complexes, which can then interact with various organic compounds to facilitate chemical reactions .

Mode of Action

The molecule consists of two planar Rh(I) centers linked by two bridging chloride ligands and four CO ligands . It reacts with a variety of Lewis bases (:B) to form adducts

RhCl(CO)2:B\text{RhCl}(\text{CO})_2:BRhCl(CO)2:B

. This interaction with Lewis bases allows it to participate in a variety of chemical reactions.Biochemical Pathways

This compound is involved in various organic reactions such as Pauson-Khand reaction, allylic alkylations, rearrangement of strained rings, carbonylative ring expansion, carbonylative coupling of organometallics, hydroformylation, silylformylation, and cycloaddition reactions of alkenes, alkynes, and allenes . These reactions are part of larger biochemical pathways that lead to the synthesis of complex organic compounds.

Pharmacokinetics

Its solubility in nonpolar organic solvents suggests that it may have good bioavailability in environments where these solvents are present .

Result of Action

The result of this compound’s action is the facilitation of various chemical reactions. By forming adducts with Lewis bases, it can catalyze reactions that lead to the formation of complex organic compounds . This makes it a valuable tool in the field of organic synthesis.

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other chemical species. For example, its reaction with tetrahydrothiophene has been shown to be exothermic, with an enthalpy change of -31.8 kJ/mol . Additionally, the presence of other chemical species can influence the types of adducts it forms and the reactions it can catalyze .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Rhodium carbonyl chloride involves the reaction of Rhodium trichloride with carbon monoxide gas in the presence of hydrochloric acid and a reducing agent.", "Starting Materials": [ "Rhodium trichloride", "Carbon monoxide gas", "Hydrochloric acid", "Reducing agent (such as sodium borohydride or lithium aluminum hydride)" ], "Reaction": [ "Step 1: Dissolve Rhodium trichloride in hydrochloric acid to form a solution.", "Step 2: Add the reducing agent to the solution and stir to reduce Rhodium trichloride to Rhodium metal.", "Step 3: Bubble carbon monoxide gas through the solution to form Rhodium carbonyl chloride.", "Step 4: Filter the solution to remove any remaining solid Rhodium metal.", "Step 5: Evaporate the solution to obtain Rhodium carbonyl chloride as a solid." ] } | |

CAS No. |

14523-22-9 |

Molecular Formula |

C4Cl2O4Rh2-2 |

Molecular Weight |

388.75 g/mol |

IUPAC Name |

carbon monoxide;rhodium;dichloride |

InChI |

InChI=1S/4CO.2ClH.2Rh/c4*1-2;;;;/h;;;;2*1H;;/p-2 |

InChI Key |

MCZSLXCABFHUSS-UHFFFAOYSA-L |

SMILES |

C(=O)(Cl)Cl.[Rh] |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cl-].[Cl-].[Rh].[Rh] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Amino-1H-benzo[d]imidazole-7-thiol](/img/structure/B577184.png)